6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-6-10-3-4-11(6)7(5)8(12)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHKDFLUFQDIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-aminopyridine and a suitable brominated precursor, followed by cyclization and functionalization steps . The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product yields .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives or reduction to remove specific functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Medicinal Chemistry Applications
Inhibitors of Protein Geranylgeranylation
One notable application of 6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid is its role as a precursor in the synthesis of phosphonocarboxylate derivatives that act as inhibitors of Rab geranylgeranyl transferase (RGGT). These inhibitors have shown promising results in disrupting Rab11A prenylation in human cervical carcinoma HeLa cells. The activity of these compounds is significantly influenced by the substituents at the C6 position of the imidazo[1,2-a]pyridine ring. For instance, certain derivatives exhibited half-maximal inhibitory concentrations (IC50) lower than 150 μM, indicating potent cytotoxic effects against cancer cells .
Antimycobacterial Activity
Another critical application is in the development of imidazo[1,2-a]pyridine-3-carboxamides that have been synthesized and screened against Mycobacterium tuberculosis. Some derivatives demonstrated exceptional potency with minimum inhibitory concentrations (MICs) as low as ≤0.006 μM against replicating bacteria. Notably, certain compounds surpassed the efficacy of existing clinical candidates like PA-824, suggesting a novel mechanism of action that could be exploited for drug development against resistant strains .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be utilized to create a variety of derivatives through functionalization at different positions on the imidazo[1,2-a]pyridine scaffold. This versatility allows chemists to design compounds with tailored biological activities or improved pharmacological properties.
Synthesis Methodologies
Recent advancements have introduced efficient synthetic methodologies for producing 6-bromoimidazo[1,2-a]pyridine derivatives. For example, a method involving the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde under mild conditions has been reported. This approach not only enhances yield but also improves product purity compared to traditional methods that require harsher conditions and longer reaction times .
Table: Summary of Biological Activities
| Compound Derivative | Target | IC50/MIC (μM) | Notes |
|---|---|---|---|
| Phosphonocarboxylate Derivative 1a | RGGT | <150 | High cytotoxicity against HeLa cells |
| Phosphonocarboxylate Derivative 1b | RGGT | 50 | Weaker activity compared to chlorine analog |
| Imidazo[1,2-a]pyridine-3-carboxamide 18 | Mycobacterium tuberculosis | <0.03 | Potent against drug-resistant strains |
Case Study: Inhibition of RGGT
A study synthesized twelve phosphonocarboxylate derivatives from this compound and evaluated their inhibitory effects on RGGT. The results indicated that specific substitutions at the C6 position could significantly enhance or diminish biological activity, providing insights into structure-activity relationships essential for further drug design .
Case Study: Antimycobacterial Screening
In another investigation involving imidazo[1,2-a]pyridine-3-carboxamides derived from this compound, several compounds were tested against Mycobacterium tuberculosis. The findings revealed that some derivatives exhibited MIC values significantly lower than existing treatments, highlighting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of substituents on the imidazo[1,2-a]pyridine core critically influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Position 6 Bromination : Bromine at C6 (as in the target compound) enhances electrophilic substitution, enabling regioselective iodination for further derivatization .
- Carboxylic Acid vs. Ester : The free carboxylic acid (C5) improves solubility and hydrogen-bonding interactions compared to ethyl esters, which are often used as prodrugs .
Kinase Inhibition
This compound derivatives demonstrate potent CDK2 inhibition (IC50 < 1 µM), attributed to the planar aromatic core and hydrogen-bonding interactions with kinase active sites . In contrast, ethyl ester analogs (e.g., Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) show reduced potency due to steric hindrance from the ester group .
Antiparasitic Activity
8-Bromo-6-chloro analogs exhibit antitrypanosomal activity (IC50: 0.2 µM against Trypanosoma brucei), likely due to halogen-mediated hydrophobic interactions with parasitic enzymes . The dual bromine/chlorine substitution pattern in these analogs enhances target selectivity compared to mono-halogenated derivatives.
Biological Activity
6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is a compound that belongs to the imidazo[1,2-a]pyridine family, characterized by its unique structure that includes a bromine atom and a carboxylic acid group. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The presence of both the bromine atom and the carboxylic acid group in this compound enhances its chemical reactivity and biological activity. The compound can undergo various chemical reactions including:
- Substitution Reactions: The bromine atom can be substituted with other functional groups.
- Oxidation and Reduction Reactions: It can form different derivatives through oxidation or reduction.
- Cyclization Reactions: The compound can participate in cyclization to create more complex structures.
Biological Activity Overview
This compound has demonstrated a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action typically involves interactions with specific molecular targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. In one study, imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against M. tuberculosis, revealing minimum inhibitory concentrations (MIC) as low as 0.006 μM for some compounds .
Anticancer Properties
This compound has also been evaluated for its anticancer potential. A series of analogs were tested against human cervical carcinoma HeLa cells, showing varying degrees of cytotoxicity. Compounds with lower IC50 values (indicating higher potency) were identified, with some exhibiting IC50 values below 150 μM. This suggests that modifications at the C6 position significantly influence the compound's activity against cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | ≤0.006 | |
| Anticancer (HeLa) | HeLa cells | <150 | |
| Anticancer (MDA-MB-231) | MDA-MB-231 cells | 0.0046 |
The biological effects of this compound are attributed to its ability to modulate key biological pathways by interacting with specific proteins and enzymes. The bromine atom enhances its binding affinity to targets involved in cellular signaling pathways related to cancer proliferation and microbial resistance.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that variations in substituents at the C6 position can significantly affect the biological activity of imidazo[1,2-a]pyridine derivatives. For example, the introduction of hydroxyl or methoxy groups has been shown to improve antiproliferative activity against various cancer cell lines .
Q & A
Q. What are the established synthetic routes for 6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid, and what are the critical intermediates?
The synthesis typically involves multi-step protocols. For example, intermediate dicarboxylates (e.g., 3-ethyl 5-methyl 6-bromoimidazo[1,2-a]pyridine-3,5-dicarboxylate) are formed via coupling reactions using brominated precursors . Another route involves functionalizing imidazo[1,2-a]pyridine cores via bromination at the 6-position, followed by carboxylation at the 5-position using directed metalation or cross-coupling strategies . Key intermediates include brominated heterocycles and ester-protected carboxylic acids, which require purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) .
Q. How is the structural identity of this compound confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous confirmation. For example, bond angles and distances (e.g., C2–Br1: 1.89 Å, Br1–C2–C3: 120.5°) can be resolved using SHELX-based refinement . Complementary methods include:
- 2D NMR : HMBC correlations to verify connectivity between the bromine-substituted carbon (δ ~110 ppm) and adjacent protons.
- IR spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carboxylic acid moiety .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺ expected at m/z 242.03) .
Q. What are common derivatization reactions for the carboxylic acid group in this compound?
The carboxylic acid can be converted to:
- Amides : React with amines (e.g., benzylamine) using coupling agents like EDCI/HOBt in DMF .
- Esters : Acid-catalyzed esterification with methanol or ethanol under reflux .
- Azides : Diazotransfer reactions for click chemistry applications, though this requires careful handling due to potential instability .
Reaction progress is monitored by TLC or LC-MS, with yields typically ranging from 70–95% depending on steric hindrance .
Advanced Research Questions
Q. How can researchers address challenges in regioselective functionalization at the 6-bromo position?
The bromine atom is susceptible to nucleophilic aromatic substitution (SNAr) but may compete with side reactions (e.g., dehalogenation). Strategies include:
- Optimizing reaction conditions : Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with aryl boronic acids or amines in toluene/EtOH at 80–100°C .
- Protecting the carboxylic acid : Temporary esterification prevents interference during substitution .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor substitution over elimination .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling in HMBC)?
Discrepancies may arise from tautomerism or crystal packing effects. Mitigation approaches:
- Variable-temperature NMR : Identify dynamic processes (e.g., proton exchange) by acquiring spectra at 25°C and −40°C .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
- Complementary techniques : Use X-ray crystallography to confirm spatial arrangements conflicting with HMBC correlations .
Q. What computational methods are suitable for predicting reactivity or binding interactions of this compound?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina, focusing on the carboxylic acid and bromine as key pharmacophores .
- MD simulations : Assess stability in aqueous vs. lipid environments (AMBER or GROMACS) .
Q. How can researchers mitigate decomposition during long-term storage or reaction conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
